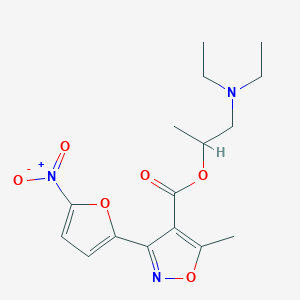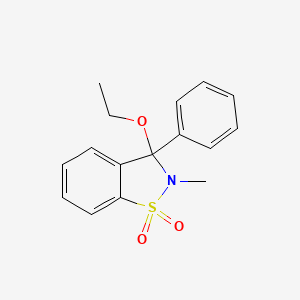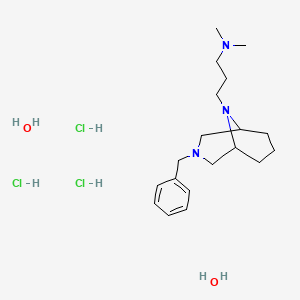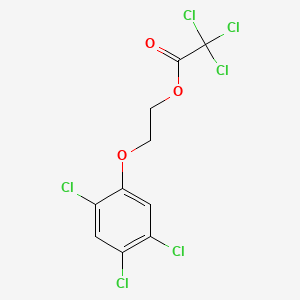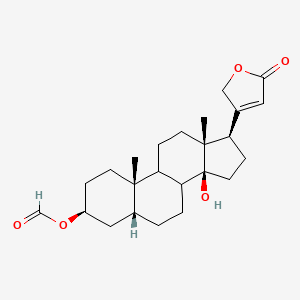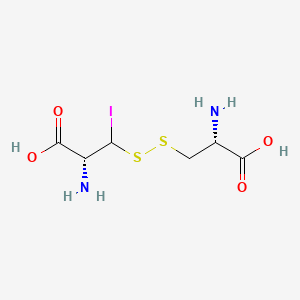
3-Iodo-L-cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-L-cystine is a derivative of the amino acid cystine, where an iodine atom is substituted at the third position of the cystine molecule Cystine itself is formed by the oxidation of two cysteine molecules, linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-cystine typically involves the iodination of L-cystine. One common method is the reaction of L-cystine with iodine in the presence of an oxidizing agent. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 3-Iodo-L-cysteine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 3-Iodo-L-cysteine.
Substitution: Various substituted cystine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodo-L-cystine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-L-cystine involves its interaction with various molecular targets and pathways:
Disulfide Bond Formation: The disulfide bond in this compound plays a crucial role in protein folding and stability.
Iodine Substitution: The iodine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
Redox Reactions: The compound can undergo redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
3-Iodo-L-cystine can be compared with other similar compounds, such as:
L-cystine: The parent compound without the iodine substitution.
3-Chloro-L-cystine: A similar compound with a chlorine atom instead of iodine.
3-Bromo-L-cystine: A similar compound with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential use in radiolabeling for medical imaging.
Propiedades
Número CAS |
1320-92-9 |
|---|---|
Fórmula molecular |
C6H11IN2O4S2 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-iodopropanoic acid |
InChI |
InChI=1S/C6H11IN2O4S2/c7-4(3(9)6(12)13)15-14-1-2(8)5(10)11/h2-4H,1,8-9H2,(H,10,11)(H,12,13)/t2-,3-,4?/m0/s1 |
Clave InChI |
SYTYTNVDDJFQEM-LPGMDIISSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SSC([C@@H](C(=O)O)N)I |
SMILES canónico |
C(C(C(=O)O)N)SSC(C(C(=O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


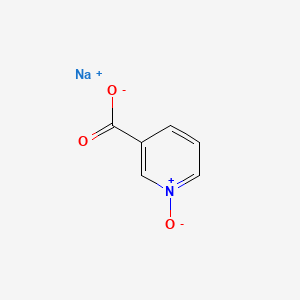


![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


